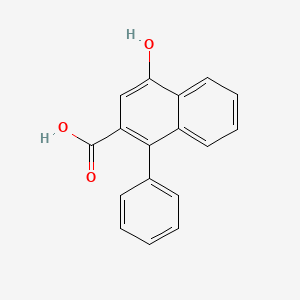

4-Hydroxy-1-phenyl-2-naphthoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-1-phenylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-15-10-14(17(19)20)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15/h1-10,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCUUSDPMJLSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C32)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Hydroxy-1-phenyl-2-naphthoic Acid: Chemical Properties, Synthesis, and Applications in Medicinal and Materials Chemistry

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in polycyclic aromatic hydrocarbons (PAHs), I frequently encounter molecules that bridge the gap between biological efficacy and advanced materials science. 4-Hydroxy-1-phenyl-2-naphthoic acid is one such privileged scaffold. Characterized by its rigid, lipophilic naphthalene core and orthogonal synthetic handles (a hydroxyl and a carboxylic acid group), this compound serves as a critical intermediate. It is instrumental in the development of highly selective neuropharmacological agents—such as vasopressin V1a receptor antagonists—and in the synthesis of next-generation photochromic dyes with exceptional molar extinction coefficients.

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and the mechanistic causality behind its broad applicability.

Chemical Identity and Core Properties

Understanding the baseline quantitative data of 4-hydroxy-1-phenyl-2-naphthoic acid is essential for predicting its behavior in both biological assays and organic synthesis. The dual functional groups allow for selective, sequential modifications without requiring complex protecting group strategies.

| Property | Value |

| IUPAC Name | 4-Hydroxy-1-phenyl-2-naphthoic acid |

| CAS Number | 78250-27-8[1] |

| Molecular Formula | C17H12O3[1] |

| Molecular Weight | 264.28 g/mol [1] |

| Melting Point | 205–208 °C[2] |

| Structural Class | Polycyclic Aromatic Hydrocarbon (PAH) Derivative |

Data sourced from 1[1] and 3[2].

Experimental Methodology: Step-by-Step Synthesis

The synthesis of 4-hydroxy-1-phenyl-2-naphthoic acid is typically achieved through a robust, three-step sequence starting from benzophenone[4]. In my experience, the choice of the Stobbe condensation for the initial step is deliberate: it selectively establishes the carbon-carbon bonds required to construct a pendant succinic acid framework, which is perfectly pre-organized for the subsequent intramolecular cyclization[5].

Step 1: Stobbe Condensation

-

Protocol: React benzophenone with diethyl succinate in an organic solvent (typically toluene). Introduce a strong base, such as potassium tert-butoxide (t-BuOK), and reflux the mixture[6].

-

Causality: The sterically bulky t-BuOK is critical here. It quantitatively drives the formation of the enolate of diethyl succinate while preventing competing nucleophilic acyl substitution, ensuring high yields of the half-ester intermediate.

Step 2: Intramolecular Cyclization and Aromatization

-

Protocol: Isolate the half-ester and subject it to cyclization using sodium acetate (NaOAc) and acetic anhydride (Ac2O) under reflux[6].

-

Causality: This step triggers an intramolecular Friedel-Crafts-type ring closure. Acetic anhydride acts dually as a dehydrating agent and an acetylating agent. By trapping the intermediate enol form as an acetate ester (yielding ethyl 4-acetoxy-1-phenyl-2-naphthoate)[7], the system achieves profound thermodynamic stability through aromatization.

Step 3: Dual Hydrolysis and Precipitation (Self-Validating Protocol)

-

Protocol: Reflux the resulting ester in methanol containing concentrated HCl for 3-4 hours to hydrolyze the ester[7]. Subsequently, treat the mixture with 10% aqueous NaOH and reflux for an additional 2 hours to cleave the acetate group[7]. Finally, cool the mixture and acidify with concentrated HCl to neutralize the pH[7].

-

Validation: This protocol is a self-validating system. The success of the deprotection is visually confirmed by the immediate precipitation of a white to pale yellow crystalline solid[7]. To verify purity, conduct a melting point analysis; a sharp transition at 205–208 °C confirms the successful isolation of the target compound[2].

Fig 1. Step-by-step synthetic workflow for 4-Hydroxy-1-phenyl-2-naphthoic acid via Stobbe condensation.

Applications in Medicinal Chemistry: V1a Receptor Antagonists

In neuropharmacology, the 1-phenyl-2-naphthoic acid core is a privileged scaffold, particularly in the design of 3[3]. The V1a receptor is a major contributor to the social and emotional effects of arginine-vasopressin (AVP), making it a high-value target for treating autism spectrum disorder (ASD)[3].

Mechanistic Causality in Drug Design: The rigid, highly lipophilic naphthalene ring system deeply inserts into the hydrophobic transmembrane pocket of the V1a receptor. The 4-hydroxyl group and the 2-carboxylic acid act as orthogonal synthetic handles. During the lead optimization of clinical candidates like RGH-122 (and related balovaptan analogs), the carboxylic acid is converted into complex amide derivatives to enhance target binding[3].

However, early lead compounds often suffered from poor membrane permeability in VB-Caco-2 cell assays[3]. By systematically modifying the 4-OH group (e.g., via etherification to tune the polar surface area) and separating enantiomers, researchers successfully balanced metabolic stability (measured via human and rat microsomes) with permeability[3]. This structure-activity relationship (SAR) optimization directly led to highly potent, orally bioavailable drug candidates[3].

Applications in Materials Science: Photochromic Dyes

Beyond biological applications, this compound is a critical building block for advanced photochromic materials, specifically 8[8].

Mechanistic Causality in Optics: Photochromic lenses require dyes that transition rapidly between a transparent "closed" form and a colored "open" form upon exposure to actinic radiation (UV light)[8]. Incorporating the 1-phenyl-2-naphthoic acid moiety significantly extends the π-conjugation of the resulting dye[8].

This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The result is a bathochromic shift (red-shift, with strong absorption bands at ~320 nm and ~380 nm) and a dramatically increased molar extinction coefficient[8]. Consequently, a much lower concentration of the dye is required per molecular unit to achieve the target optical density[8]. This is a critical advantage for applications like intraocular lenses or thin optical filters where physical space and solubility limits restrict the amount of dye that can be incorporated.

Fig 2. Divergent application pathways of the naphthoic acid scaffold in drug design and materials.

References

- Title: 4-Hydroxy-1-phenyl-2-naphthoic acid Source: BLD Pharm URL

- Title: Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: KR20110115243A - Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof Source: Google Patents URL

- Title: Supporting Information - Optimizing the Photochromic Performance of Methoxy 2,2-Diaryl-2H- Naphtho[1,2-b]pyrans in a Rigid Host Matrix using Siloxane Conjugation Source: The Royal Society of Chemistry URL

Sources

- 1. 78250-27-8|4-Hydroxy-1-phenyl-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. KR20110115243A - Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof - Google Patents [patents.google.com]

- 7. KR20110115243A - Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof - Google Patents [patents.google.com]

- 8. KR20110115243A - Indeno-fused naphthopyran-based photochromic compounds containing novel phenylazanidiyl groups and preparation methods thereof - Google Patents [patents.google.com]

A Multi-Technique Approach to the Structural Elucidation of 4-Hydroxy-1-phenyl-2-naphthoic acid

An In-Depth Technical Guide for Researchers

Abstract

The definitive determination of a molecule's structure is the bedrock of chemical research and drug development. It dictates function, reactivity, and potential therapeutic application. This guide presents a comprehensive, logic-driven workflow for the structural elucidation of 4-Hydroxy-1-phenyl-2-naphthoic acid. As a Senior Application Scientist, the narrative moves beyond a simple recitation of techniques, focusing instead on the causal relationships behind experimental choices. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments can build a structural hypothesis from the ground up. This spectroscopically-derived model is then unequivocally confirmed by the "gold standard" of molecular structure determination: single-crystal X-ray crystallography. Each step is designed to be a self-validating system, providing researchers with a robust framework for tackling complex structural challenges.

Introduction: The Analytical Challenge

4-Hydroxy-1-phenyl-2-naphthoic acid is a substituted polycyclic aromatic compound. Its structure comprises a naphthalene core, a phenyl substituent, a hydroxyl group, and a carboxylic acid moiety. The primary analytical challenge lies not in identifying these components, but in definitively establishing their precise connectivity—the substitution pattern on the naphthalene ring. An incorrect assignment could lead to fundamentally flawed interpretations of the molecule's chemical and biological properties. This guide details the logical progression of experiments required to solve this puzzle with a high degree of scientific certainty.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the elemental composition and the types of functional groups present. This foundational data constrains the number of possible isomeric structures and guides subsequent, more detailed investigations.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before attempting to piece together a structure, we must know the constituent parts. High-Resolution Mass Spectrometry (HRMS) is the premier technique for accurately determining a compound's molecular formula.[1] Unlike low-resolution MS, HRMS measures mass-to-charge ratios (m/z) with exceptional accuracy (typically to four or more decimal places), allowing for the differentiation of compounds with very similar nominal masses.[2] This precision is critical for calculating a unique and reliable elemental composition.[3]

An HRMS analysis of 4-Hydroxy-1-phenyl-2-naphthoic acid is expected to yield a molecular formula of C₁₇H₁₂O₃. This information immediately provides the Degree of Unsaturation (DoU), which is invaluable for confirming the presence of the expected ring systems and double bonds.

Degree of Unsaturation (DoU) Calculation: For C₁₇H₁₂O₃: DoU = C + 1 - (H/2) = 17 + 1 - (12/2) = 12

A DoU of 12 is consistent with a structure containing a phenyl ring (4), a naphthalene ring (7), and a carbonyl group (1).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: With the molecular formula established, FT-IR spectroscopy provides rapid, definitive evidence for the presence of key functional groups.[4] By identifying characteristic vibrational frequencies, we can confirm the building blocks of our molecule.

For 4-Hydroxy-1-phenyl-2-naphthoic acid, the IR spectrum would be expected to show the following key absorptions:

-

Broad O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

O-H Stretch (Phenolic): A sharper O-H stretch, typically around 3300-3400 cm⁻¹, corresponding to the phenolic hydroxyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is a clear indicator of the carbonyl group in the carboxylic acid.[5]

-

C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic naphthalene and phenyl rings.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and, crucially, establishes the connectivity between atoms.[6][7]

1D NMR: ¹H and ¹³C/DEPT

-

¹H NMR: This experiment provides the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity/splitting). For our target molecule, we expect to see signals corresponding to the five protons of the phenyl ring and the five protons on the substituted naphthalene ring. The exact chemical shifts and coupling patterns will provide initial clues about the substitution pattern.

-

¹³C and DEPT NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH₃, CH₂, CH, and quaternary carbons, we can build a complete carbon inventory. We expect 17 carbon signals, including the carbonyl carbon of the carboxylic acid, and several quaternary carbons for the substituted positions on the naphthalene ring and the ipso-carbon of the phenyl ring.

2D NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.[8]

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[9] It is invaluable for tracing out the proton-proton networks within the phenyl and naphthalene ring systems, confirming their integrity as distinct spin systems.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[11] This allows for the unambiguous assignment of protonated carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific structural problem. HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[12] It is these long-range correlations that bridge the different fragments of the molecule. For example, observing a correlation from the protons on the phenyl ring to the C1 carbon of the naphthalene ring would definitively place the phenyl group at the C1 position. Similarly, correlations from H3 to the carboxylic carbon (C=O) and the C4 carbon would establish the positions of the other substituents.

Expected NMR Data Summary

The following tables summarize the expected ¹H and ¹³C NMR data based on the proposed structure.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H3 | ~7.5 | s | - |

| H5 | ~8.2 | d | ~8.5 |

| H6 | ~7.6 | t | ~7.5 |

| H7 | ~7.8 | t | ~7.5 |

| H8 | ~7.9 | d | ~8.5 |

| H2'/H6' | ~7.4 | d | ~7.5 |

| H3'/H5' | ~7.5 | t | ~7.5 |

| H4' | ~7.4 | t | ~7.5 |

| OH | broad | s | - |

| COOH | broad | s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | DEPT |

|---|---|---|

| C1 | ~135 | C |

| C2 | ~128 | C |

| C3 | ~120 | CH |

| C4 | ~155 | C |

| C4a | ~125 | C |

| C5 | ~127 | CH |

| C6 | ~128 | CH |

| C7 | ~129 | CH |

| C8 | ~124 | CH |

| C8a | ~133 | C |

| COOH | ~170 | C |

| C1' | ~140 | C |

| C2'/C6' | ~129 | CH |

| C3'/C5' | ~130 | CH |

| C4' | ~128 | CH |

// Define nodes for text labels H3 [label="H3", pos="2.5,1.8!", shape=plaintext, fontcolor="#EA4335"]; H2_6 [label="H2'/H6'", pos="0.5,0.5!", shape=plaintext, fontcolor="#EA4335"]; C1 [label="C1", pos="1.5,1.0!", shape=plaintext, fontcolor="#4285F4"]; C4 [label="C4", pos="2.8,1.0!", shape=plaintext, fontcolor="#4285F4"]; COOH [label="COOH", pos="3.2,2.8!", shape=plaintext, fontcolor="#4285F4"];

// Define nodes for text labels H3 [label="H3", pos="2.5,1.8!", shape=plaintext, fontcolor="#EA4335"]; H2_6 [label="H2'/H6'", pos="0.5,0.5!", shape=plaintext, fontcolor="#EA4335"]; C1 [label="C1", pos="1.5,1.0!", shape=plaintext, fontcolor="#4285F4"]; C4 [label="C4", pos="2.8,1.0!", shape=plaintext, fontcolor="#4285F4"]; COOH [label="COOH", pos="3.2,2.8!", shape=plaintext, fontcolor="#4285F4"];

// Define edges for correlations H2_6 -> C1 [style=dashed, constraint=false]; H3 -> C1 [style=dashed, constraint=false]; H3 -> C4 [style=dashed, constraint=false]; H3 -> COOH [style=dashed, constraint=false]; } Caption: Key HMBC correlations confirming connectivity.

Ultimate Confirmation: Single-Crystal X-ray Crystallography

Causality: While the combination of MS, IR, and NMR provides an exceptionally strong and self-consistent structural hypothesis, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[14] It provides definitive information on bond lengths, bond angles, and absolute configuration, leaving no doubt as to the molecule's structure.[15][16]

The primary rate-limiting step for this technique is obtaining a high-quality single crystal suitable for diffraction.[17] However, when successful, the resulting electron density map provides a definitive and visually intuitive confirmation of the structure elucidated by spectroscopic methods.

Conclusion

Appendix: Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in negative ion mode (ESI-) to deprotonate the carboxylic acid and phenolic hydroxyl groups.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500 in high-resolution mode (>60,000 resolution).

-

Analysis: Identify the [M-H]⁻ ion peak. Use the instrument's software to calculate the elemental composition based on the exact mass, comparing the measured mass to the theoretical mass for C₁₇H₁₁O₃⁻. The mass accuracy should be within 5 ppm.

Protocol 2: 2D NMR (HSQC/HMBC) Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Initial Setup: Acquire standard ¹H and ¹³C spectra. Lock and shim the instrument for optimal field homogeneity.

-

HSQC Acquisition: Load a standard gradient-selected HSQC pulse program. Set the ¹³C spectral width to cover the expected range (~0-180 ppm). Acquire data with sufficient scans to achieve a good signal-to-noise ratio.

-

HMBC Acquisition: Load a standard gradient-selected HMBC pulse program. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe 2- and 3-bond correlations.[9]

-

Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and calibrate the spectra.

-

Analysis: Correlate cross-peaks to build the molecular framework as described in Section 3.2.

References

-

What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. ResolveMass Laboratories Inc. Available at: [Link]

-

Structure Determination. University of Calgary. Available at: [Link]

-

High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education. Available at: [Link]

-

FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. ResearchGate. Available at: [Link]

-

High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Environmental Molecular Sciences Laboratory. Available at: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health (NIH). Available at: [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). Available at: [Link]

-

1H and 13C NMR chemical shifts of 1-Hydroxy- 4-methoxy-2-naphthoic acid. ResearchGate. Available at: [Link]

-

X-ray crystallography. Wikipedia. Available at: [Link]

-

Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

IR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. Available at: [Link]

-

Supporting Information for Ni-Catalyzed Carboxylation of Aryl Chlorides with CO2. Angewandte Chemie. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available at: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. PubMed. Available at: [Link]

-

2D NMR Solutions. Harvard University. Available at: [Link]

-

A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho-. SciELO. Available at: [Link]

-

Organic Structures from 2D NMR Spectra. Wiley Analytical Science. Available at: [Link]

-

The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui. bioRxiv. Available at: [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

-

Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. ChEMBL. Available at: [Link]

-

Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. PubMed. Available at: [Link]

-

Synthesis, characterization and in vitro biological screening of 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene and 5,6-dihydropyridazine derivatives containing sulfonamide moiety. ResearchGate. Available at: [Link]

-

Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Phenyl 1-hydroxy-2-naphthoate. PubChem. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. ekwan.github.io [ekwan.github.io]

- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 12. scielo.br [scielo.br]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. rigaku.com [rigaku.com]

- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-1-phenyl-2-naphthoic acid

Introduction

4-Hydroxy-1-phenyl-2-naphthoic acid is a complex, polycyclic aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its rigid, substituted naphthalene core makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a proposed synthetic route to this target molecule, designed for researchers, scientists, and professionals in drug development and organic synthesis. The methodologies presented are grounded in established chemical principles and analogous transformations reported in the scientific literature.

Proposed Synthetic Strategy

Due to the limited availability of direct synthetic protocols for 4-Hydroxy-1-phenyl-2-naphthoic acid, a two-step synthetic sequence is proposed. This strategy involves the initial synthesis of a key precursor, 1-phenyl-4-naphthol, followed by a regioselective carboxylation to introduce the carboxylic acid functionality at the C-2 position of the naphthalene ring.

PART 1: Synthesis of the Precursor: 1-Phenyl-4-naphthol

The initial phase of the synthesis focuses on the construction of the 1-phenyl-4-naphthol scaffold. A robust and efficient method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields. The proposed starting material for this step is 4-bromo-1-naphthol, which can be coupled with phenylboronic acid. To prevent unwanted side reactions involving the hydroxyl group, it is prudent to first protect it.

Step 1.1: Protection of 4-bromo-1-naphthol

The hydroxyl group of 4-bromo-1-naphthol is acidic and can interfere with the basic conditions of the Suzuki coupling. Therefore, it is advantageous to protect it as a methyl ether.

Reaction:

4-bromo-1-naphthol is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate.

Mechanism:

The base deprotonates the hydroxyl group to form a naphthoxide, which then acts as a nucleophile and attacks the methylating agent in an SN2 reaction to form 4-bromo-1-methoxynaphthalene.

Experimental Protocol: Synthesis of 4-bromo-1-methoxynaphthalene

| Parameter | Value |

| Starting Material | 4-bromo-1-naphthol |

| Reagents | Dimethyl sulfate, Potassium carbonate |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous work-up and extraction |

-

To a solution of 4-bromo-1-naphthol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 1.2: Suzuki-Miyaura Coupling

With the protected 4-bromo-1-methoxynaphthalene in hand, the key C-C bond formation can be achieved via a Suzuki-Miyaura coupling with phenylboronic acid.

Reaction:

4-bromo-1-methoxynaphthalene is reacted with phenylboronic acid in the presence of a palladium catalyst and a base.

Mechanism:

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 1-methoxy-4-phenylnaphthalene

| Parameter | Value |

| Starting Material | 4-bromo-1-methoxynaphthalene |

| Reagents | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ |

| Solvent | Toluene/Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | 12-18 hours |

| Work-up | Aqueous work-up and extraction |

-

To a degassed mixture of toluene, ethanol, and water, add 4-bromo-1-methoxynaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the mixture to reflux under an inert atmosphere for 12-18 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methoxy-4-phenylnaphthalene.

Step 1.3: Deprotection to 1-phenyl-4-naphthol

The final step in the synthesis of the precursor is the cleavage of the methyl ether to reveal the free hydroxyl group.

Reaction:

1-methoxy-4-phenylnaphthalene is treated with a strong Lewis acid, such as boron tribromide (BBr₃), or a strong protic acid like hydrobromic acid (HBr).

Mechanism:

The Lewis acid coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the C-O bond.

Experimental Protocol: Synthesis of 1-phenyl-4-naphthol

| Parameter | Value |

| Starting Material | 1-methoxy-4-phenylnaphthalene |

| Reagent | Boron tribromide (BBr₃) |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous quench and extraction |

-

Dissolve 1-methoxy-4-phenylnaphthalene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield 1-phenyl-4-naphthol.

PART 2: Carboxylation of 1-Phenyl-4-naphthol

The second part of the synthesis involves the introduction of a carboxyl group onto the 1-phenyl-4-naphthol core. The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols and naphthols and is the proposed method for this transformation.[1][2][3]

The Kolbe-Schmitt Reaction: A Mechanistic Overview

The Kolbe-Schmitt reaction is a carboxylation reaction that proceeds by heating a phenoxide (or naphthoxide) salt with carbon dioxide under pressure.[1][2] The final product is an aromatic hydroxy acid. The reaction mechanism involves the nucleophilic addition of the phenoxide to carbon dioxide.

Regioselectivity in the Kolbe-Schmitt Reaction

The regioselectivity of the Kolbe-Schmitt reaction (ortho- vs. para-carboxylation) is highly dependent on the reaction conditions, particularly the nature of the alkali metal cation and the temperature.[1][4] For sodium phenoxide, ortho-carboxylation is generally favored at lower temperatures, while potassium phenoxide tends to give the para-product, especially at higher temperatures.[1] In the case of 1-phenyl-4-naphthol, the available positions for carboxylation are C-2 and C-3. The C-2 position is ortho to the hydroxyl group, while the C-3 position is meta. Electrophilic aromatic substitution on the naphthoxide intermediate is expected to be favored at the ortho position (C-2) due to the activating and directing effect of the hydroxyl group.

Proposed Synthesis of 4-Hydroxy-1-phenyl-2-naphthoic acid via the Kolbe-Schmitt Reaction

Reaction:

1-phenyl-4-naphthol is first converted to its sodium or potassium salt, which is then heated with carbon dioxide under pressure. Subsequent acidification yields the desired product.

Experimental Protocol: Synthesis of 4-Hydroxy-1-phenyl-2-naphthoic acid

| Parameter | Value |

| Starting Material | 1-phenyl-4-naphthol |

| Reagents | Sodium hydroxide (or Potassium hydroxide), Carbon dioxide |

| Solvent | None (or high-boiling inert solvent) |

| Temperature | 120-150 °C (for sodium salt) |

| Pressure | High pressure (e.g., 100 atm) |

| Reaction Time | 4-8 hours |

| Work-up | Acidification and purification |

-

In a high-pressure autoclave, thoroughly mix 1-phenyl-4-naphthol (1.0 eq) with finely powdered sodium hydroxide (1.1 eq).

-

Seal the autoclave and pressurize with carbon dioxide to approximately 100 atm.

-

Heat the mixture to 120-150 °C and maintain for 4-8 hours with stirring.

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂.

-

Dissolve the solid reaction mass in hot water.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid, until no further precipitation is observed.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Hydroxy-1-phenyl-2-naphthoic acid.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 4-Hydroxy-1-phenyl-2-naphthoic acid.

Kolbe-Schmitt Reaction Mechanism

Caption: Key steps in the Kolbe-Schmitt carboxylation of 1-phenyl-4-naphthol.

Conclusion

This technical guide outlines a plausible and scientifically sound synthetic route for the preparation of 4-Hydroxy-1-phenyl-2-naphthoic acid. The proposed strategy leverages well-established and reliable organic transformations, including the protection of a hydroxyl group, a Suzuki-Miyaura cross-coupling for C-C bond formation, deprotection, and a final Kolbe-Schmitt carboxylation. The provided experimental protocols are based on analogous procedures and offer a solid starting point for laboratory synthesis. Researchers and scientists can adapt and optimize these methods to achieve the efficient synthesis of this and other structurally related molecules for further investigation in various scientific disciplines.

References

-

Wikipedia. Kolbe–Schmitt reaction. [Link]

-

ResearchGate. Proposed route for the synthesis of 4-phenylazo-1-naphthol. [Link]

-

PMC. A Para‐Selective Kolbe–Schmitt Reaction. [Link]

-

MYCOPATH. Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). [Link]

-

PubMed. Heteroaromatization with 4-Phenyldiazenyl-1-naphthol. Part IV: Synthesis of Some New Heterocyclic Compounds with Potential Biological Activity. [Link]

-

Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]

-

ResearchGate. Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici. [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-1-phenyl-2-naphthoic acid (CAS 78250-27-8)

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of a promising molecular scaffold.

Introduction

4-Hydroxy-1-phenyl-2-naphthoic acid, with a registered CAS number of 78250-27-8, is a multifaceted organic compound belonging to the class of substituted naphthoic acids. While direct, in-depth studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—a hydroxylated naphthalene core, a carboxylic acid function, and a phenyl substituent—position it as a compound of significant interest in medicinal chemistry and materials science. The rigid, planar naphthalene backbone provides a defined three-dimensional structure, while the hydroxyl and carboxylic acid groups offer key sites for hydrogen bonding and derivatization. The phenyl group at the 1-position introduces further steric and electronic modulation.

This technical guide aims to provide a comprehensive overview of 4-Hydroxy-1-phenyl-2-naphthoic acid, drawing upon established chemical principles and data from closely related analogues. It will serve as a foundational resource for researchers looking to synthesize, characterize, and explore the potential of this compound, particularly in the realm of drug discovery. A significant focus will be placed on its potential as a scaffold for the development of P2Y14 receptor antagonists, a promising therapeutic target for inflammatory diseases.

Physicochemical Properties

The physicochemical properties of 4-Hydroxy-1-phenyl-2-naphthoic acid can be predicted based on its structure and by comparison with related hydroxynaphthoic acids.

| Property | Predicted Value/Information | Rationale/Reference |

| Molecular Formula | C₁₇H₁₂O₃ | Based on chemical structure |

| Molecular Weight | 264.28 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature, potentially crystalline and off-white to yellowish in color. | By analogy to other hydroxynaphthoic acids.[1] |

| Solubility | Expected to be sparingly soluble in water, with increased solubility in organic polar solvents such as alcohols, ethers, and acetone. Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group. | General solubility characteristics of aromatic carboxylic acids.[1] |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. | The exact value would be influenced by the electronic effects of the hydroxyl and phenyl substituents. |

| Melting Point | Expected to be relatively high, likely above 150°C, due to the rigid aromatic structure and potential for intermolecular hydrogen bonding. | By comparison with related naphthoic acid derivatives.[2][3] |

Proposed Synthesis and Characterization

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling Approach

This protocol outlines a two-step synthesis starting from a commercially available brominated hydroxynaphthoic acid derivative. The key transformation is the palladium-catalyzed Suzuki-Miyaura coupling to introduce the phenyl group at the 1-position.

Step 1: Protection of the Hydroxyl and Carboxylic Acid Groups

The reactive hydroxyl and carboxylic acid functionalities should be protected prior to the cross-coupling reaction to prevent side reactions. A common strategy is the formation of a methyl ether and a methyl ester.

Step 2: Suzuki-Miyaura Cross-Coupling

The protected bromonaphthalene derivative is then coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Step 3: Deprotection

The protecting groups are removed to yield the final product, 4-Hydroxy-1-phenyl-2-naphthoic acid.

Detailed Experimental Procedure:

-

Protection: To a solution of a suitable starting material, such as 1-bromo-4-hydroxy-2-naphthoic acid, in an appropriate solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate) and a protecting group precursor (e.g., methyl iodide for methylation). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to give the protected intermediate, which can be purified by column chromatography.

-

Suzuki-Miyaura Coupling: In a reaction vessel under an inert atmosphere, dissolve the protected 1-bromo-4-methoxy-2-naphthoic acid methyl ester, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).[4][5]

-

Reaction and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, and purify the crude product by column chromatography to obtain the protected 4-methoxy-1-phenyl-2-naphthoic acid methyl ester.

-

Deprotection: The final deprotection step to cleave the methyl ether and methyl ester can be achieved using strong acid (e.g., HBr in acetic acid) or a Lewis acid (e.g., BBr₃).

-

Final Purification: The crude 4-Hydroxy-1-phenyl-2-naphthoic acid is then purified by recrystallization or column chromatography to yield the final product.

Experimental Workflow Diagram:

Caption: A proposed synthetic workflow for 4-Hydroxy-1-phenyl-2-naphthoic acid.

Characterization Techniques and Predicted Spectral Data

The structural confirmation and purity assessment of the synthesized 4-Hydroxy-1-phenyl-2-naphthoic acid would rely on a combination of standard analytical techniques.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the naphthalene and phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (>10 ppm). The hydroxyl proton signal may be broad and its position dependent on solvent and concentration. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position (~170 ppm). Aromatic carbons would appear in the range of 110-150 ppm. The number of distinct signals would reflect the symmetry of the molecule.[6] |

| FT-IR | A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid would be present around 1700 cm⁻¹. The O-H stretch of the phenolic hydroxyl group would also be present, likely around 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.[7][8] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 264.28 would be observed. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group, and other characteristic fragmentations of the naphthalene and phenyl rings.[9][10] |

| HPLC | A single, sharp peak under appropriate chromatographic conditions would indicate the high purity of the synthesized compound. |

Biological Context and Potential Applications: A Scaffold for P2Y14 Receptor Antagonists

The 4-phenyl-2-naphthoic acid core structure has been identified as a highly potent and selective scaffold for the development of antagonists for the P2Y14 receptor.[9][11][12] This G-protein coupled receptor (GPCR) is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or injury and act as damage-associated molecular patterns (DAMPs).

The Role of the P2Y14 Receptor in Inflammation

The activation of the P2Y14 receptor is linked to a variety of pro-inflammatory responses.[9][13] It is expressed on various immune cells, including neutrophils and eosinophils, and its stimulation can lead to:

-

Chemotaxis: The directed migration of immune cells to sites of inflammation.

-

Cytokine and Chemokine Release: The production and secretion of inflammatory mediators.

-

Modulation of Immune Cell Function: Influencing the activation and effector functions of immune cells.

Given its role in promoting inflammation, the P2Y14 receptor has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including:

4-Hydroxy-1-phenyl-2-naphthoic acid as a Potential P2Y14 Receptor Antagonist

The structure of 4-Hydroxy-1-phenyl-2-naphthoic acid contains the core elements known to be important for P2Y14 receptor antagonism. Structure-activity relationship (SAR) studies on related 4-phenyl-2-naphthoic acid derivatives have revealed key interaction points with the receptor.[9] The carboxylic acid group is believed to form a crucial salt bridge with a basic residue in the receptor's binding pocket. The aromatic rings likely engage in hydrophobic and π-stacking interactions.

The presence of a hydroxyl group at the 4-position of the naphthalene ring in the target compound could potentially offer an additional hydrogen bonding interaction within the receptor binding site, potentially enhancing its affinity and selectivity. Further derivatization of the hydroxyl group could also be a strategy to modulate the compound's pharmacokinetic properties.

Signaling Pathway Diagram:

Caption: Simplified signaling pathway of the P2Y14 receptor and the proposed antagonistic action.

Experimental Protocols for Biological Evaluation

To assess the potential of 4-Hydroxy-1-phenyl-2-naphthoic acid as a P2Y14 receptor antagonist, a series of in vitro assays can be employed.

Protocol 1: P2Y14 Receptor Binding Assay

This assay determines the affinity of the compound for the P2Y14 receptor. A common method is a competitive binding assay using a fluorescently labeled antagonist.

Materials:

-

Cells expressing the human P2Y14 receptor (e.g., CHO or HEK293 cells).

-

A fluorescently labeled P2Y14 receptor antagonist (tracer).

-

Test compound (4-Hydroxy-1-phenyl-2-naphthoic acid) at various concentrations.

-

Assay buffer.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest the P2Y14 receptor-expressing cells and resuspend them in the assay buffer.

-

Assay Setup: In a multi-well plate, add the cell suspension, the fluorescent tracer at a fixed concentration, and the test compound at varying concentrations.

-

Incubation: Incubate the plate at room temperature for a specified period to allow for binding equilibrium to be reached.

-

Measurement: Analyze the fluorescence of the cells using a flow cytometer. The displacement of the fluorescent tracer by the test compound will result in a decrease in the fluorescence signal.

-

Data Analysis: Plot the percentage of tracer binding against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the tracer binding) can be determined from this curve.

Protocol 2: Functional Assay for P2Y14 Receptor Antagonism

This assay measures the ability of the compound to block the functional response of the P2Y14 receptor to its agonist, UDP-glucose. Since the P2Y14 receptor is coupled to a Gᵢ protein, its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

P2Y14 receptor-expressing cells.

-

UDP-glucose (agonist).

-

Forskolin (an adenylyl cyclase activator to stimulate cAMP production).

-

Test compound (4-Hydroxy-1-phenyl-2-naphthoic acid) at various concentrations.

-

cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

-

Cell Seeding: Seed the P2Y14 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Add a fixed concentration of UDP-glucose and forskolin to the wells and incubate for a specified time.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The antagonistic activity of the test compound will be observed as a reversal of the UDP-glucose-induced inhibition of forskolin-stimulated cAMP production. The IC₅₀ value can be calculated from the dose-response curve.

Conclusion

4-Hydroxy-1-phenyl-2-naphthoic acid represents a promising, yet underexplored, molecular scaffold. Its structural features suggest its potential utility in both materials science and, more compellingly, in medicinal chemistry. The strong precedent for 4-phenyl-2-naphthoic acid derivatives as potent and selective P2Y14 receptor antagonists provides a clear and exciting direction for future research into this compound. The proposed synthetic route offers a viable pathway for its preparation, and the outlined characterization and biological evaluation protocols provide a roadmap for its scientific investigation. For drug development professionals and researchers in the field of inflammation and immunology, 4-Hydroxy-1-phenyl-2-naphthoic acid and its derivatives warrant further exploration as potential novel therapeutics.

References

-

Wen, Z., Pramanik, A., Lewicki, S. A., Jung, Y. H., Gao, Z. G., Randle, J. C., Cronin, C., Chen, Z., Giancotti, L. A., Whitehead, G. S., Liang, B. T., Breton, S., Salvemini, D., Cook, D. N., & Jacobson, K. A. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 66(14), 9573–9593. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. P2Y14 receptor. [Link]

-

Wen, Z., Pramanik, A., Lewicki, S. A., Jung, Y. H., Gao, Z. G., Randle, J. C. R., Cronin, C., Chen, Z., Giancotti, L. A., Whitehead, G. S., Liang, B. T., Breton, S., Salvemini, D., Cook, D. N., & Jacobson, K. A. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. UTMB Research Expert Profiles. [Link]

-

ChEMBL. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. (CHEMBL5331128). [Link]

-

Mahashabde, R., et al. (2014). Synthesis of 1-phenyl naphthalene and pericarbonyl lignans. ResearchGate. [Link]

-

Karabacak, M., et al. (2016). Experimental (FT-IR, FT-Raman, and UV-Vis) and quantum chemical calculations on monomer and dimer structures of l-hydroxy-2-naphthoic acid using the DFT and TD-DFT methods. ResearchGate. [Link]

-

Annweiler, E., et al. (2002). Mass spectra of tetrahydro-2-naphthoic acids (as methyl esters) identified in supernatants of the sulfate-reducing enrichment culture N47 grown on different substrates. ResearchGate. [Link]

-

Utane, R. D., & Deo, S. (2023). Innovative Methods for Synthesis of 1-Phenyl Naphthalene Lignan- A Green Chemistry Approach. ResearchGate. [Link]

-

PubChem. 1-Hydroxy-2-naphthoic acid. [Link]

-

Taherpour, A., Taban, S., & Yari, A. (2015). One-Pot Solvent-free Catalytic Dimerization Reaction of Phenylacetylene to 1-Phenylnaphthalene. Indian Academy of Sciences. [Link]

-

Vessecchi, R., et al. (2006). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. PubMed. [Link]

-

Chung, H., & Lee, C. (1995). Synthesis and Characterization of Wholly Aromatic Polyesters Derived from 6-Hydroxy-5-phenyl-2-naphthoic Acid or 4′-Hydroxy-3′-phenylbiphenyl-4-carboxylic Acid. Journal of Polymer Science Part A: Polymer Chemistry, 33(9), 1387-1395. [Link]

-

Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]

-

SlidePlayer. Aromatic Electrophilic substitution. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

-

King, S. Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. [Link]

- Google Patents.

-

Jia, L., et al. (2010). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 22(8), 6031-6036. [Link]

-

Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2102310118. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000689 - 1-hydroxy-2-naphthoic Acid. [Link]

-

I-Ya, C., et al. (2012). 1,3-Phenylene-bridged naphthalene wheels synthesized by one-pot Suzuki–Miyaura coupling and the complex of the hexamer with C60. Chemical Communications, 48(61), 7598-7600. [Link]

-

Suzuki, Y., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 498. [Link]

-

Organic Syntheses. α-NAPHTHOIC ACID. [Link]

-

An, R., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubia cordifolia. bioRxiv. [Link]

-

da Silva, A. C. M., et al. (2019). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones Isomers. Journal of the Brazilian Chemical Society, 30(11), 2415-2426. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-HYDROXY-1-NAPHTHOIC ACID(2283-08-1) IR Spectrum [m.chemicalbook.com]

- 3. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-PHENYLNAPHTHALENE synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 4-Hydroxy-1-phenyl-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 4-Hydroxy-1-phenyl-2-naphthoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from closely related analogs to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By presenting a robust framework for the analysis and interpretation of its potential spectral data, this guide serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel naphthoic acid derivatives.

Introduction

4-Hydroxy-1-phenyl-2-naphthoic acid belongs to a class of aromatic carboxylic acids that are pivotal scaffolds in the development of new therapeutic agents and functional materials. The unique arrangement of its phenyl, hydroxyl, and carboxylic acid functionalities on the rigid naphthalene core imparts specific physicochemical properties that are crucial for its biological activity and material applications. A thorough spectroscopic characterization is fundamental to confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide offers a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data for 4-Hydroxy-1-phenyl-2-naphthoic acid (CAS No. 78250-27-8), the following sections provide predicted spectroscopic characteristics based on the analysis of analogous compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 4-Hydroxy-1-phenyl-2-naphthoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm.[1][2] The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a chemical shift greater than 10 ppm.[1]

Table 1: Predicted 1H NMR Chemical Shifts for 4-Hydroxy-1-phenyl-2-naphthoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | Exchangeable with D₂O. |

| Phenolic Hydroxyl (-OH) | 9.0 - 11.0 | Broad Singlet | Exchangeable with D₂O. Position can vary with solvent and concentration. |

| Naphthalene & Phenyl H | 7.0 - 8.5 | Multiplets | Complex splitting patterns due to spin-spin coupling. |

| H-3 | ~7.0 | Singlet | Proton on the naphthalene ring adjacent to the phenyl group. |

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a low field, typically around 170 ppm.[1] Aromatic carbons, including those of the naphthalene and phenyl rings, are expected to resonate in the 120-150 ppm range.[1]

Table 2: Predicted 13C NMR Chemical Shifts for 4-Hydroxy-1-phenyl-2-naphthoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~172 |

| C-4 (C-OH) | ~155 |

| Quaternary Aromatic Carbons | 120 - 145 |

| CH Aromatic Carbons | 115 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of 4-Hydroxy-1-phenyl-2-naphthoic acid is expected to be dominated by absorptions from the hydroxyl and carbonyl groups.

Table 3: Predicted Main IR Absorption Bands for 4-Hydroxy-1-phenyl-2-naphthoic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| O-H Stretch (Phenol) | 3200-3600 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Phenol/Carboxylic Acid) | 1210-1320 | Strong |

| O-H Bend (Phenol) | 1310-1390 | Medium |

The broadness of the O-H stretching bands is a result of hydrogen bonding.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-Hydroxy-1-phenyl-2-naphthoic acid (C₁₇H₁₂O₃), the molecular weight is approximately 264.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 264. Key fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion to give a fragment at m/z 246, and the loss of the carboxyl group (COOH) to yield a fragment at m/z 219. Another prominent fragmentation would be the loss of carbon dioxide (CO₂) from the molecular ion, resulting in a peak at m/z 220.

Experimental Protocols

To obtain the spectroscopic data for 4-Hydroxy-1-phenyl-2-naphthoic acid, the following general experimental protocols can be employed.

NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A typical workflow for NMR data acquisition and processing.

IR Data Acquisition (FT-IR)

The following outlines the steps for obtaining an FT-IR spectrum using the KBr pellet method.

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

MS Data Acquisition (EI-MS)

The following diagram illustrates the general steps for obtaining an electron ionization mass spectrum.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 4-Hydroxy-1-phenyl-2-naphthoic acid. While direct experimental data remains elusive in publicly accessible databases, the predicted NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer valuable insights for researchers. The outlined experimental protocols provide a clear roadmap for the acquisition and analysis of spectroscopic data, which is essential for the unambiguous characterization of this and other novel naphthoic acid derivatives. This guide underscores the synergy between predictive spectroscopy and experimental verification in advancing chemical research and drug development.

References

-

Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved from [Link]

-

Kim, J. S., Lee, Y. J., & Park, H. D. (2014). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Mycobiology, 42(4), 393–396. Retrieved from [Link]

- Kowalska, S., et al. (2018). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Journal of Molecular Structure, 1171, 883-889.

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1-naphthoic acid. PubChem. Retrieved from [Link]

-

Sıdır, I., et al. (2021). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Photochem, 1(1), 10-25. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-Chloroethoxy)-1-hydroxy-2-naphthoic acid. Retrieved from [Link]

-

Wen, Z., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 66(14), 9643–9666. Retrieved from [Link]

-

Woo, E. M., & Chen, Y. C. (1998). Synthesis and Characterization of Wholly Aromatic Polyesters Derived from 6-Hydroxy-5-phenyl-2-naphthoic Acid or 4′-Hydroxy-3′-phenylbiphenyl-4-carboxylic Acid and 4-Hydroxybenzoic Acid. Macromolecules, 31(13), 4239–4244. Retrieved from [Link]

-

. (n.d.). interpreting infra-red spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-1-phenyl-2-naphthoic acid

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 4-Hydroxy-1-phenyl-2-naphthoic acid, a molecule of significant interest in medicinal chemistry and materials science. Recognizing the limited availability of direct experimental data for this specific compound, this guide focuses on the robust methodologies for determining these properties, offering researchers, scientists, and drug development professionals a thorough framework for its characterization. By detailing the experimental protocols for determining melting point, solubility, and pKa, alongside in-depth discussions of its expected spectroscopic and crystallographic characteristics, this document serves as a practical reference. Where applicable, comparative data from closely related isomers are presented to provide a valuable contextual understanding.

Introduction

4-Hydroxy-1-phenyl-2-naphthoic acid belongs to the class of phenyl-substituted naphthoic acids, a scaffold that has garnered considerable attention in drug discovery. Derivatives of 4-phenyl-2-naphthoic acid have been explored for their potential as antagonists for receptors such as the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases.[1][2] The physical properties of a lead compound like 4-Hydroxy-1-phenyl-2-naphthoic acid are critical determinants of its behavior in biological systems and its suitability for formulation. Properties such as solubility and acidity directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and experimental procedures necessary to fully characterize this promising molecule.

Molecular Structure and Its Implications

The molecular structure of 4-Hydroxy-1-phenyl-2-naphthoic acid, with its naphthalene core, hydroxyl and carboxylic acid functional groups, and a phenyl substituent, dictates its physical and chemical behavior. The planar naphthalene ring system can lead to significant π-π stacking interactions in the solid state, which would be expected to influence its melting point and crystal packing. The hydroxyl and carboxylic acid groups are capable of hydrogen bonding, which will play a crucial role in its solubility in polar solvents and its acidic character.

Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. For a pure compound, the melting point is a sharp, well-defined temperature range.

Experimental Protocol for Melting Point Determination

A common and reliable method for determining the melting point of a solid organic compound is using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 4-Hydroxy-1-phenyl-2-naphthoic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a moderate rate initially.

-

As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

Caption: Workflow for Melting Point Determination.

Comparative Melting Point Data

| Compound | Melting Point (°C) |

| Phenyl 1-hydroxy-2-naphthoate | 94-96 |

| 1-Hydroxy-2-naphthoic acid | 195-200 (decomposes) |

| 3-Hydroxy-2-naphthoic acid | 222 |

| 4-Hydroxy-1-naphthoic acid | 188-189 |

Solubility

Solubility is a critical parameter for drug candidates, as it influences bioavailability. The solubility of 4-Hydroxy-1-phenyl-2-naphthoic acid is expected to be low in water due to the large hydrophobic naphthalene and phenyl groups, but it should be soluble in alkaline solutions and polar organic solvents.

Experimental Protocol for Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental first step in characterizing a new compound.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, acetone, diethyl ether, toluene).

-

Procedure:

-

Add approximately 2-3 mg of 4-Hydroxy-1-phenyl-2-naphthoic acid to a small test tube.

-

Add 0.5 mL of the selected solvent.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble. If not, it is insoluble or sparingly soluble.

-

-

Acid-Base Solubility:

-

Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group.

-

Insolubility in water but solubility in 5% NaOH suggests a carboxylic acid.

-

Subsequent acidification of the NaOH solution should cause the compound to precipitate.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-system of the naphthalene and phenyl rings in 4-Hydroxy-1-phenyl-2-naphthoic acid is expected to give rise to strong absorptions in the UV region of the electromagnetic spectrum. The position and intensity of these absorptions can be influenced by the solvent and the pH of the solution.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A sharp O-H stretch from the phenolic hydroxyl group around 3600-3200 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

C=C stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the naphthalene and phenyl rings, as well as signals for the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern.

-

¹³C NMR: The spectrum will show signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic rings.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. [3]This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. Obtaining a high-quality single crystal is often the most challenging step in this process. [3]

Conclusion

While direct experimental data for 4-Hydroxy-1-phenyl-2-naphthoic acid is currently scarce in the public domain, this guide provides a comprehensive framework for its physical characterization. The detailed experimental protocols for determining its melting point, solubility, and pKa, along with the expected spectroscopic and crystallographic features, offer a solid foundation for researchers in the fields of medicinal chemistry and materials science. The application of these methodologies will undoubtedly facilitate a deeper understanding of this compound's properties and accelerate its potential development into valuable applications.

References

-

Wen, Z., Pramanik, A., Lewicki, S. A., Jung, Y. H., Gao, Z. G., Randle, J. C. R., ... & Jacobson, K. A. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 66(13), 9076–9094. [Link]

-

Wen, Z., Pramanik, A., Lewicki, S. A., Jung, Y. H., Gao, Z. G., Randle, J. C. R., ... & Jacobson, K. A. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Flis, S., & Grilc, M. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8868–8875. [Link]

-

Wen, Z., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. PMC. [Link]

-

Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

-

Koh, D., Jung, Y., Kim, B. S., Ahn, S., & Lim, Y. (2016). 1H and 13C NMR spectral assignments of naphthalenyl chalcone derivatives. Magnetic Resonance in Chemistry, 54(10), 842-851. [Link]

-

Yılmaz, B., & Ertekin, Z. C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 1-1. [Link]

-

Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

CAS. (n.d.). Phenyl 1-hydroxy-2-naphthoate. CAS Common Chemistry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxy-1-phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists

Abstract

The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by extracellular UDP-sugars like UDP-glucose, has emerged as a significant therapeutic target for a spectrum of inflammatory, metabolic, and chronic pain disorders. UDP-glucose, released from cells during stress or damage, acts as a damage-associated molecular pattern (DAMP), triggering pro-inflammatory cascades via P2Y14.[1][2][3] Consequently, the development of potent and selective P2Y14 antagonists is a key objective in modern drug discovery. This guide provides a comprehensive technical overview of a prominent class of P2Y14 antagonists based on the 4-phenyl-2-naphthoic acid scaffold. While the specific compound 4-hydroxy-1-phenyl-2-naphthoic acid represents a foundational element, this guide focuses on its highly potent and extensively studied derivatives, such as PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), which serve as benchmark compounds for research in this field.[4][5] We will detail the mechanism of action, provide field-proven experimental protocols for in vitro and in vivo validation, discuss structure-activity relationships, and explore the therapeutic potential of this chemical series.

Introduction: The P2Y14 Receptor as a Therapeutic Target

The P2Y14 receptor (P2Y14R) is a Gi/o-coupled GPCR activated by endogenous UDP-sugars, with UDP-glucose being the most prominent physiological agonist.[2] P2Y14R is widely expressed, with notable concentrations in immune cells (neutrophils, mast cells, eosinophils, dendritic cells), glial cells, and adipose tissue.[1][6]